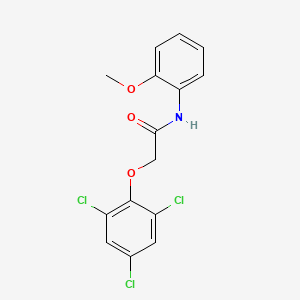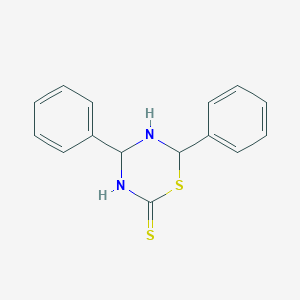![molecular formula C26H24N4O3S B11960562 methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)
methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound that features a benzimidazole core linked to a benzoate group through a thioacylcarbohydrazonoyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of the Thio Group: The thio group is introduced by reacting the benzimidazole derivative with a thiol compound, such as 4-methylbenzylthiol.
Formation of the Carbohydrazonoyl Linker: The carbohydrazonoyl linker is formed by reacting the thio-substituted benzimidazole with a hydrazine derivative.
Coupling with Benzoate: Finally, the benzimidazole-thioacylcarbohydrazonoyl intermediate is coupled with a benzoate derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or antiviral agent due to the presence of the benzimidazole core.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-BENZYLIDENE-2((5((4-ME-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETOHYDRAZIDE
- 3-ME-8-((4-ME-BENZYL)THIO)-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is unique due to its specific combination of functional groups and the presence of the benzimidazole core linked to a benzoate group through a thioacylcarbohydrazonoyl bridge. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C26H24N4O3S |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
methyl 4-[(E)-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C26H24N4O3S/c1-18-7-9-20(10-8-18)16-30-23-6-4-3-5-22(23)28-26(30)34-17-24(31)29-27-15-19-11-13-21(14-12-19)25(32)33-2/h3-15H,16-17H2,1-2H3,(H,29,31)/b27-15+ |
InChI-Schlüssel |
JHAVUIUOBBOFIW-JFLMPSFJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)

![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)




![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)

![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)


